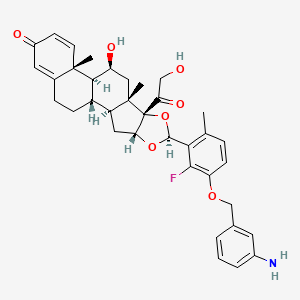
Glucocorticoid receptor agonist-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucocorticoid receptor agonist-3 is a synthetic compound that acts as an agonist for the glucocorticoid receptor. Glucocorticoid receptors are part of the nuclear receptor superfamily and play a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism . This compound is designed to mimic the effects of natural glucocorticoids, such as cortisol, and is used in various therapeutic applications.
Vorbereitungsmethoden
The synthesis of glucocorticoid receptor agonist-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route involves the use of 4-alcoxychloroacetophenone as a starting material, which undergoes reduction with sodium borohydride in methanol . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Glucocorticoid receptor agonist-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Glucocorticoid receptor agonist-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the binding properties and interactions with glucocorticoid receptors.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cytokine production.
Medicine: Used in the treatment of inflammatory and autoimmune diseases, as well as in cancer therapy.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
The mechanism of action of glucocorticoid receptor agonist-3 involves binding to the glucocorticoid receptor, leading to its activation. Upon activation, the receptor undergoes a conformational change and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes . This regulation can result in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Glucocorticoid receptor agonist-3 can be compared with other similar compounds, such as:
Cortisol: A natural glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A synthetic glucocorticoid with higher potency and longer duration of action.
Chonemorphine: A steroidal compound with promising agonistic effects on the glucocorticoid receptor.
The uniqueness of this compound lies in its specific binding properties and its potential for selective modulation of glucocorticoid receptor signaling pathways .
Eigenschaften
Molekularformel |
C36H40FNO7 |
|---|---|
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-[3-[(3-aminophenyl)methoxy]-2-fluoro-6-methylphenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C36H40FNO7/c1-19-7-10-27(43-18-20-5-4-6-22(38)13-20)32(37)30(19)33-44-29-15-25-24-9-8-21-14-23(40)11-12-34(21,2)31(24)26(41)16-35(25,3)36(29,45-33)28(42)17-39/h4-7,10-14,24-26,29,31,33,39,41H,8-9,15-18,38H2,1-3H3/t24-,25-,26-,29+,31+,33-,34-,35-,36+/m0/s1 |
InChI-Schlüssel |
HNGDCWMBBDBZCI-ZGWDLKLYSA-N |
Isomerische SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)[C@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


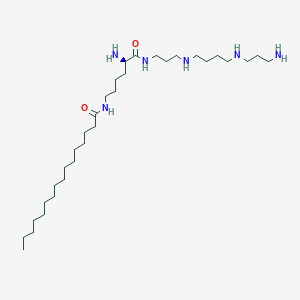
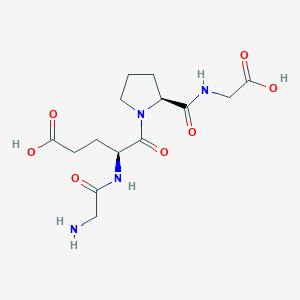
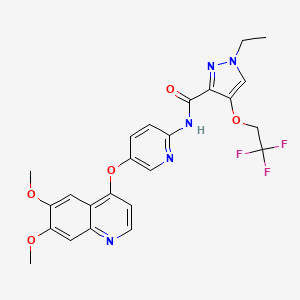


![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
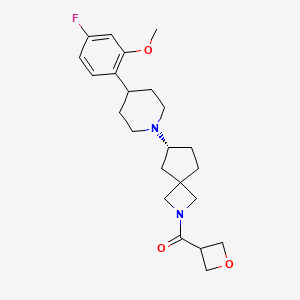
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
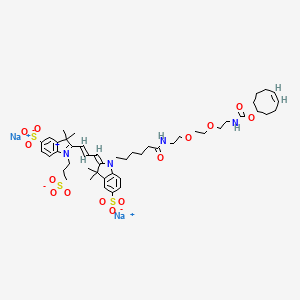
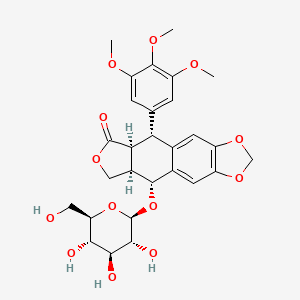
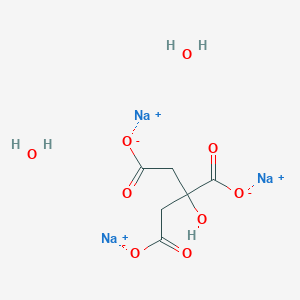
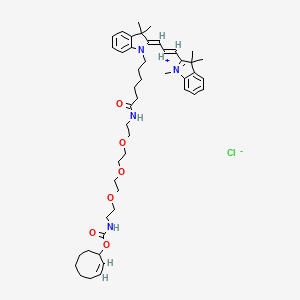

![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
